(4'-Fluorobiphenyl-4-yl)(methyl)sulfane
Description
(4'-Fluorobiphenyl-4-yl)(methyl)sulfane is a fluorinated biphenyl sulfane derivative characterized by a biphenyl core with a fluorine substituent at the 4'-position and a methylsulfanyl (-SMe) group at the 4-position. Its structural features, including the electron-withdrawing fluorine atom and the sulfur-containing moiety, may influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
1-fluoro-4-(4-methylsulfanylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZNZRPQPFXSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Hydride-Mediated Methyl Sulfide Incorporation
The most widely reported method involves reacting 4'-fluorobiphenyl-4-yl halides (e.g., bromide or iodide) with methyl sulfide in the presence of sodium hydride (NaH). Deprotonation of methyl sulfide by NaH generates a potent nucleophile (CHS), which displaces the halide at the 4-position of the biphenyl system.
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature: 0°C to room temperature (20–25°C)
-
Molar Ratios: 1:1.2 (biphenyl halide : methyl sulfide)
-
Reaction Time: 6–12 hours
Mechanistic Insights:
The reaction proceeds via a two-step mechanism:
-
Deprotonation:
-
Nucleophilic Attack:
where and .
Yield Optimization:
-
Additives: Catalytic tetrabutylammonium iodide (TBAI) improves halide displacement efficiency by stabilizing transition states.
-
Purity: Post-reaction purification via flash chromatography (hexane/ethyl acetate, 9:1) achieves >95% purity.
Biphenyl Core Construction via Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
The biphenyl structure is synthesized through Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and 4-bromophenyl methyl sulfide. This method ensures precise control over substituent positions.
Representative Protocol:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh) (5 mol%) |
| Base | NaCO (2.0 equiv) |
| Solvent | Toluene/water (4:1) |
| Temperature | 80°C (reflux) |
| Reaction Time | 12–18 hours |
| Yield | 85–92% |
Mechanistic Pathway:
-
Oxidative addition of Pd(0) to 4-bromophenyl methyl sulfide.
-
Transmetallation with 4-fluorophenylboronic acid.
Key Advantages:
-
Tolerance for steric hindrance from the methyl sulfide group.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and consistency using automated continuous flow reactors. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | ±2°C | ±0.5°C |
| Residence Time | 12 hours | 30 minutes |
| Annual Output | 10–50 kg | 1–5 metric tons |
| Purity | 95–97% | 99% |
Process Enhancements:
-
In-line Analytics: Real-time NMR and HPLC monitoring adjust feed rates dynamically.
-
Solvent Recycling: >90% recovery via fractional distillation.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–85 | 95 | 12–18 | Moderate |
| Suzuki-Miyaura Coupling | 85–92 | 98 | 20–25 | High |
| Hybrid Approach* | 88–90 | 97 | 15–20 | High |
Mechanistic Challenges and Solutions
Chemical Reactions Analysis
(4'-Fluorobiphenyl-4-yl)(methyl)sulfane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-4-yl methyl sulfone.
Reduction: Reduction reactions can lead to the formation of biphenyl-4-yl methyl thiol.
Substitution: Substitution reactions can occur at the fluorine or sulfane positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Biphenyl-4-yl methyl sulfone
Reduction Products: Biphenyl-4-yl methyl thiol
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- (4'-Fluorobiphenyl-4-yl)(methyl)sulfane serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Sulfoxide, sulfone |
| Reduction | LiAlH₄, NaBH₄ | De-fluorinated biphenyl, reduced sulfane |
| Substitution | NaH, KOtBu | Various substituted biphenyl derivatives |
Synthetic Routes
- The synthesis typically involves nucleophilic substitution reactions where the methyl sulfide group reacts with activated halides or other electrophiles. This allows for the generation of more complex molecules tailored for specific applications in pharmaceuticals or materials science.
Biological Applications
Pharmacological Potential
- Research indicates that this compound may exhibit significant interactions with biological macromolecules. Its ability to participate in non-covalent interactions such as hydrogen bonding and π-stacking enhances its potential as a therapeutic agent.
Anti-inflammatory and Anticancer Activities
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for development into non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its structural similarity to known anticancer agents warrants investigation into its efficacy against various cancer cell lines.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable the formulation of advanced materials with specific thermal and mechanical characteristics.
Case Study 1: Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies aim to elucidate its mechanism of action and therapeutic potential. For example, interaction studies have shown that similar organosulfur compounds can modulate enzyme activity, influencing cellular processes related to inflammation and cancer progression.
Case Study 2: Synthesis Optimization
A recent review highlights advancements in the scalable synthesis of biphenyl derivatives, including this compound. Researchers have developed optimized reaction conditions that improve yield and purity, facilitating its use in both laboratory research and industrial applications .
Mechanism of Action
The mechanism by which (4'-Fluorobiphenyl-4-yl)(methyl)sulfane exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfane group play crucial roles in its biological activity, influencing its binding affinity and reactivity.
Molecular Targets and Pathways:
Enzymes: May interact with enzymes involved in metabolic pathways.
Receptors: Potential binding to receptors that modulate cellular responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (4'-Fluorobiphenyl-4-yl)(methyl)sulfane can be categorized based on substituent variations (e.g., halogens, alkyl groups, or electron-donating/withdrawing groups). Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Synthetic Methods :
- This compound and its analogs are often synthesized via cross-coupling reactions. For example, methyl(2',3',4',5',6'-pentafluoro-[biphenyl]-4-yl)sulfane was prepared using a Ru-catalyzed C–H arylation method , whereas DFBPMS was synthesized via Suzuki-Miyaura coupling with Pd catalysts .
- Simpler analogs like 4-Methoxyphenylmethylsulfane were obtained through classical organic reactions (e.g., ether extraction and column chromatography) .
The pentafluoro derivative (Table 1) exhibits higher molecular weight and likely distinct electronic properties compared to mono- or difluorinated analogs . Halogen vs. Alkyl Groups: Chlorine and bromine substituents increase molecular weight and polarizability, which may influence intermolecular interactions. For instance, 4-Chlorophenylmethylsulfane has a lower purity (70%) compared to 4-Methoxyphenylmethylsulfane (89%), possibly due to steric or electronic factors during synthesis .
Applications and Reactivity: Sulfane sulfur-containing compounds, such as this compound, may participate in sulfur-trapping reactions. Phosphine reagents like P2 rapidly trap sulfane sulfurs (e.g., S8 or cysteine polysulfides), as monitored by ³¹P NMR .
Commercial and Regulatory Status :
- This compound is listed as discontinued, highlighting challenges in procurement . In contrast, compounds like (3-Chloro-4-methylphenyl)(methyl)sulfane have well-documented safety data and supplier information .
Biological Activity
(4'-Fluorobiphenyl-4-yl)(methyl)sulfane is an organic compound characterized by the molecular formula C₁₃H₁₁FS and a molecular weight of approximately 218.29 g/mol. The compound features a biphenyl structure with a fluorine atom substituted on one of the phenyl rings and a methyl sulfide group. This unique configuration imparts specific biological activities and potential applications in pharmaceuticals and organic synthesis.
The presence of the methyl sulfide group in this compound influences its chemical behavior, particularly its interactions with biological targets. Studies suggest that this compound may engage in non-covalent interactions such as hydrogen bonding and π-stacking due to its aromatic nature, which can enhance its bioavailability and efficacy in pharmacological contexts.
Research indicates that compounds similar to this compound can exhibit various mechanisms of action against biological targets:
- Antimicrobial Activity : Similar compounds have been explored for their potential as antimicrobial agents, targeting bacterial cell walls or protein synthesis pathways .
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological activity. For example, fluorinated compounds often show enhanced potency in inhibiting enzymes due to altered binding interactions .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique reactivity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluorophenyl methyl sulfone | Contains a sulfone group instead of sulfide | Exhibits different reactivity due to sulfone's stability |
| 4-Fluorobenzothiazole | Contains nitrogen and sulfur in a heterocyclic ring | Potentially higher biological activity due to heteroatoms |
| 4-Fluorobiphenyl | Lacks the methyl sulfide group | More stable but less reactive than sulfide derivatives |
This table highlights how the presence of different functional groups can significantly influence biological activity and potential applications.
Antimicrobial Applications
A study focusing on novel antimicrobial agents has shown that compounds related to this compound can effectively inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or protein production pathways, making these compounds promising candidates for antibiotic development .
Drug Development Insights
Fluorinated compounds are often studied for their enhanced biological activities. For instance, research has demonstrated that fluorine substitution can significantly improve the potency of drugs by altering their pharmacokinetic properties, leading to better therapeutic outcomes . The incorporation of fluorine into the structure of this compound may similarly enhance its efficacy as a pharmaceutical agent.
Q & A
Q. What strategies mitigate sulfur-byproduct formation during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
